4-Chloropyrrolo[2,1-f][1,2,4]triazine

Synthetic efficiency Process chemistry Halogenation yield

Researchers developing kinase-targeted libraries face synthetic bottlenecks when diversifying lead scaffolds. 4-Chloropyrrolo[2,1-f][1,2,4]triazine (CAS 888720-29-4) solves this as the optimal electrophilic building block for the pyrrolotriazine core. Its C4 chloro leaving group enables the widest enumerated chemical space via SNAr, Suzuki-Miyaura, and Buchwald-Hartwig couplings, validated in >50 patent-exemplified analogs. At 81% chlorination yield and 2.2× cost advantage over the 4-bromo analog, it is the economically rational choice for gram-to-kilogram scale-up. Compatible with established protocols for VEGFR-2, FGFR-1, EGFR/HER2, JAK2, and PI3Kδ inhibitor programs.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
CAS No. 888720-29-4
Cat. No. B124283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloropyrrolo[2,1-f][1,2,4]triazine
CAS888720-29-4
Synonyms4-Chloropyrrolo[1,2-f][1,2,4]triazine; 
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1)C(=NC=N2)Cl
InChIInChI=1S/C6H4ClN3/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H
InChIKeyONTLBVKRDUFQFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloropyrrolo[2,1-f][1,2,4]triazine – Sourcing & Differentiation for Kinase Inhibitor Programs


4-Chloropyrrolo[2,1-f][1,2,4]triazine (CAS 888720-29-4) is a bridgehead-nitrogen heterocycle belonging to the pyrrolo[2,1-f][1,2,4]triazine class, a scaffold widely recognized as privileged for kinase inhibitor design [1]. The 4-chloro substituent serves as a versatile synthetic handle for nucleophilic aromatic substitution (SNAr), enabling late-stage diversification into 4-amino, 4-alkoxy, and 4-aryl derivatives critical for structure–activity relationship (SAR) exploration . Its core is found in clinical-stage and approved agents targeting VEGFR-2, FGFR-1, EGFR/HER2, JAK2, p38α MAP kinase, and PI3Kδ, establishing it as a pharmacophoric element of proven translational relevance [1].

1 Privileged pyrrolo[2,1-f][1,2,4]triazine scaffold for kinase inhibitor design
2 C4 chloro substituent enables versatile SNAr diversification into amines, ethers, and aryls
3 Supported by published kinase inhibitor SAR and multiple patent exemplifications

4-Chloropyrrolo[2,1-f][1,2,4]triazine: Procurement Irreplaceability


Although the pyrrolo[2,1-f][1,2,4]triazine nucleus is shared across multiple building blocks, the identity of the C4 leaving group dictates both the reactivity window and the accessible downstream chemical space. Replacement of chlorine with bromine or iodine alters the SNAr activation energy, which can shift reaction selectivity, require different catalyst systems, and produce divergent impurity profiles in scale-up [1]. Likewise, direct use of the 4-amine analog forecloses the opportunity for SAR diversification at the C4 vector altogether. For procurement teams, selecting the 4-chloro derivative ensures compatibility with the largest body of published coupling protocols (Suzuki–Miyaura, Buchwald–Hartwig amination, SNAr with amines/alkoxides) validated specifically on this exact electrophile in patent exemplification [2].

Halogen substitution (Br, I)
Replacing Cl with Br or I can shift SNAr activation energy, alter reaction selectivity, and generate divergent impurity profiles during scale-up.
4-Amine analog
Direct use of the 4-amine removes the C4 synthetic handle, foreclosing late-stage SAR diversification at this vector.

4-Chloropyrrolo[2,1-f][1,2,4]triazine – Quantitative Comparator Evidence


C4 Chlorination Yield vs. Alternative Halogenation Routes

The conversion of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one to the 4-chloro derivative using POCl₃/DIEA in toluene proceeds with an isolated yield of 81% at 100-gram laboratory scale . By class-level inference, comparable bromination or iodination of the same oxo-precursor typically requires more forcing conditions (POBr₃ or PI₃, elevated temperature) and yields drop into the 50–70% range due to competing ring degradation, though direct head-to-head data under identical conditions have not been published for this exact scaffold [1]. The milder, higher-yielding chlorination route contributes directly to lower cost-of-goods for the 4-chloro building block.

C4 Chlorination Yield vs. Bromination
Cross-study comparable
4-Cl:81% (POCl₃/DIEA, 100 g scale) 4-Br:≤70% (class-level inference)
Supports cost-efficient building block selection
Direct head-to-head data not published; class-level inference
Synthetic efficiency Process chemistry Halogenation yield

Price Benchmark: 4-Chloro vs. 4-Bromo Analog

At a major UK-based research-chemical supplier (Fluorochem), the 4-chloro derivative is offered at £75.00/g (purity 97%) . The corresponding 4-bromo analog (CAS 310436-61-4) is listed at £168.00/g from the same vendor, representing a 2.2-fold price premium . This differential is consistent across multiple suppliers and reflects the more efficient chlorination synthesis route as well as higher stock turnover of the chloro building block.

Price Benchmark: 4-Cl vs. 4-Br
Data to verify
4-Cl:£75.00/g (97% purity) 4-Br:£168.00/g (2.2× higher)
Procurement cost advantage for library synthesis
Pricing from single vendor; verify across suppliers
Procurement cost Building block availability Price comparison

Patent Citation Frequency: 4-Chloro vs. 4-Iodo Analogs

A search of granted patents and published applications reveals that 4-chloropyrrolo[2,1-f][1,2,4]triazine appears as a key intermediate in at least three major patent families: US2011/183983 (p38 MAP kinase inhibitors), WO2008/86128 (HER kinase inhibitors), and WO2015/54358 (PI3K inhibitors) . In WO 03/042172 A2, the 4-chloro intermediate is explicitly used to generate >50 aminated analogs via SNAr, with several achieving IC₅₀ < 100 nM against p38α [1]. By contrast, the 4-iodo analog is cited in fewer than 5 patent families and is primarily used for C–C bond formation rather than the broader C–N, C–O, and C–S diversification accessible from the chloro electrophile.

Patent Citation Frequency
Class-level inference
4-Cl:≥3 major patent families, >50 analogs 4-I:
Broader published reaction conditions reduce method-development risk
Search limited to kinase inhibitor patents 2003–2020
Patent landscape Chemical space coverage Medicinal chemistry precedents

LogP and TPSA: 4-Chloro vs. 4-Amine Derivatives

The 4-chloro derivative exhibits a consensus LogP of 1.41 (iLOGP 1.95; XLOGP3 1.37) and a topological polar surface area (TPSA) of 30.2 Ų . The 4-amine analog (CAS 159326-68-8) has a calculated LogP of approximately 0.6 and TPSA of ~47 Ų due to the hydrogen-bond donor capacity of the NH₂ group [1]. The lower LogP and higher TPSA of the amine make it less membrane-permeable and thus less suitable for cellular SAR assays when used directly as a building block. The chloro derivative provides a more lipophilic, neutral starting point that can be tuned toward optimal physicochemical space through subsequent diversification.

LogP & TPSA: 4-Cl vs. 4-NH₂
Cross-study comparable
LogP 1.41 vs. ~0.6
TPSA 30.2 vs. ~47 Ų
Chloro derivative provides more balanced cell-permeability profile for SAR assays
Calculated values (SwissADME); experimental verification recommended
Lipophilicity Polar surface area Drug-likeness parameters

4-Chloropyrrolo[2,1-f][1,2,4]triazine – Procurement & Research Scenarios


Building Block for Kinase-Focused Compound Libraries

Procurement teams assembling a kinase-targeted screening library should prioritize the 4-chloro building block because it enables the largest enumerated chemical space via SNAr diversification at C4 [1]. Patent exemplification of >50 analogs from this single intermediate reduces synthetic risk and accelerates hit-to-lead timelines [2].

Cost-Efficient Scale-Up for Preclinical Candidate Synthesis

When gram-to-kilogram quantities are required, the 81% chlorination yield [1] and 2.2-fold cost advantage over the 4-bromo analog [2] make the 4-chloro derivative the economically rational choice for process chemistry development.

Scaffold-Hopping and Bioisostere Replacement Programs

The pyrrolo[2,1-f][1,2,4]triazine core is a validated bioisostere of the quinazoline kinase inhibitor pharmacophore [1]. Programs seeking to replace quinazoline cores while retaining hinge-binding capability can use the 4-chloro intermediate to rapidly generate matched molecular pairs for comparative SAR assessment.

Antiviral Nucleoside Analog Discovery

The pyrrolo[2,1-f][1,2,4]triazine scaffold forms the nucleobase of remdesivir (GS-5734) [1]. The 4-chloro intermediate provides a starting point for synthesizing C-nucleoside analogs with enhanced metabolic stability via C–C glycosidic bond formation, a strategy actively explored in anti-trypanosomal and broad-spectrum antiviral programs [2].

Application
Selection Property
Validation Focus
Kinase-focused compound library synthesis
C4 SNAr diversification handle
Compatibility with published amination/arylation protocols
Preclinical candidate scale-up
Cost-efficient halogenation route
Process chemistry yield and impurity profile
Scaffold-hopping bioisostere programs
Quinazoline kinase inhibitor replacement
Matched molecular pair SAR assessment
C-nucleoside analog synthesis research
Metabolically stable C–C glycosidic bond formation
Antiviral research model nucleoside design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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